1-(4-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(4-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 3-chlorophenylamine.
Formation of Intermediate: These starting materials undergo a nucleophilic substitution reaction to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under specific conditions to form the dihydropyridine ring.
Final Product:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with similar therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and potential therapeutic benefits.
Biological Activity
1-(4-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a dihydropyridine core substituted with chlorobenzyl and chlorophenyl groups. Its molecular formula is C18H15Cl2N3O, and it has a molecular weight of approximately 356.24 g/mol. The presence of halogen atoms (chlorine) enhances its biological activity by influencing lipophilicity and receptor interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.
- Modulation of Receptor Activity : It interacts with various receptors, potentially affecting signal transduction pathways that regulate cell growth and apoptosis.
- Antioxidant Properties : The structure allows for the scavenging of free radicals, which is beneficial in reducing oxidative stress in cells.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer activity. A notable study demonstrated that the compound effectively suppressed the growth of cancer stem cells (CSCs) in vitro. The results are summarized in Table 1.
Study | Cell Line | Concentration | Effect |
---|---|---|---|
NSCLC | 10 µM | 70% inhibition of cell growth | |
Ovarian | 5 µM | Induction of apoptosis | |
Glioblastoma | 1 µM | Significant reduction in tumor spheroid formation |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. A study using in silico methods suggested that it could inhibit neurodegenerative processes by modulating glutamate receptors, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated various cancer cell lines with the compound at different concentrations. The findings indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates among cancerous cells. This supports the hypothesis that the compound may serve as a lead candidate for further drug development targeting CSCs.
Case Study 2: Neuroprotection
A separate investigation explored the neuroprotective potential of the compound through molecular docking studies. The results indicated strong binding affinity to key receptors involved in neurodegeneration, suggesting that it could mitigate neuronal loss associated with diseases like Alzheimer's .
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-14-8-6-13(7-9-14)12-23-10-2-5-17(19(23)25)18(24)22-16-4-1-3-15(21)11-16/h1-11H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHZNVJNIWXZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.